Pyridazine-3-sulfinicacid
Description
Contextualization within Heterocyclic Chemistry and Organosulfur Chemistry Research Paradigms
Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, are fundamental to the development of a vast array of pharmaceuticals and agrochemicals. rjptonline.orgresearchgate.net The pyridazine (B1198779) nucleus, a six-membered ring with two adjacent nitrogen atoms, is a prominent member of this class. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. rjptonline.orgsarpublication.com The unique electronic properties of the pyridazine ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a valuable scaffold in the design of new therapeutic agents. nih.gov
Parallel to the advancements in heterocyclic chemistry, the field of organosulfur chemistry has also seen remarkable growth. Sulfur-containing functional groups are present in a significant portion of FDA-approved drugs, highlighting their importance in medicinal chemistry. tandfonline.comutsa.edunih.gov The sulfinic acid group (-SO₂H) and its derivatives, such as sulfones and sulfonamides, are particularly noteworthy. rsc.org Sulfinic acids are recognized for their dual reactivity, capable of acting as both nucleophiles and electrophiles, which makes them highly versatile intermediates in organic synthesis. rsc.orgresearchgate.net
The convergence of these two research paradigms in the form of Pyridazine-3-sulfinic acid presents an exciting opportunity. The compound synergistically combines the established biological relevance of the pyridazine core with the synthetic versatility and therapeutic potential of the sulfinic acid moiety.
Historical Overview of Pyridazine and Sulfinic Acid Research Intersections and Evolution
The study of pyridazine chemistry dates back to the late 19th and early 20th centuries, with initial research focusing on the fundamental synthesis and reactivity of the parent heterocycle. Over the decades, the field has evolved to encompass the synthesis of a vast library of substituted pyridazines and their fused derivatives. researchgate.netsarpublication.com This has led to the discovery of numerous compounds with significant pharmacological activity. sarpublication.com
The investigation of sulfinic acids has a similarly long history, though they have often been considered challenging reagents due to their potential for instability. nih.gov However, in recent years, a deeper understanding of their reactivity and the development of new synthetic methods have led to a resurgence of interest in their application. rsc.orgresearchgate.net Modern synthetic chemistry now routinely employs sulfinic acids and their salts for the construction of complex molecules, including those with therapeutic potential. rsc.orgresearchgate.net
While the direct intersection of pyridazine and sulfinic acid research to form Pyridazine-3-sulfinic acid is a more recent development, it builds upon this rich history. The foundational knowledge from both fields provides a strong basis for exploring the synthesis, properties, and applications of this novel compound and its derivatives.
Contemporary Significance and Emerging Research Trajectories for Pyridazine-3-sulfinic Acid Derivatives
The contemporary significance of Pyridazine-3-sulfinic acid lies in its potential as a versatile building block for the synthesis of novel bioactive molecules. Researchers are actively exploring its use in the creation of new chemical entities with a range of potential therapeutic applications.
Key Research Trajectories:
Synthesis of Novel Sulfonamides and Sulfones: Pyridazine-3-sulfinic acid is an ideal precursor for the synthesis of pyridazine-based sulfonamides and sulfones. These functional groups are prevalent in a wide array of clinically used drugs, and their incorporation into a pyridazine scaffold could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic properties. rsc.orgacs.org
Development of Kinase Inhibitors: The pyridazine core is a known scaffold for the development of kinase inhibitors, which are a crucial class of anticancer drugs. nih.gov The introduction of a sulfinic acid-derived functional group could provide new interaction points with target kinases, potentially leading to more potent and selective inhibitors.
Antimicrobial and Anti-inflammatory Agents: Given the known antimicrobial and anti-inflammatory activities of many pyridazine derivatives, there is significant interest in synthesizing and evaluating new analogs derived from Pyridazine-3-sulfinic acid for these applications. rjptonline.orgsarpublication.comtandfonline.com
Probing Biological Systems: The unique chemical properties of the sulfinic acid group can be exploited to develop chemical probes for studying biological processes. Pyridazine-3-sulfinic acid and its derivatives could serve as valuable tools for chemical biologists.
Table 1: Potential Applications of Pyridazine-3-sulfinic Acid Derivatives
| Derivative Class | Potential Therapeutic Area | Rationale |
| Pyridazine-3-sulfonamides | Oncology, Infectious Diseases | Sulfonamides are a well-established class of therapeutic agents. |
| Pyridazine-3-sulfones | Oncology, Inflammation | The sulfone moiety can enhance binding to biological targets. |
| Fused Pyridazine Systems | Various | The pyridazine ring can be further elaborated to create complex, polycyclic structures with diverse biological activities. |
Structure
3D Structure
Properties
IUPAC Name |
pyridazine-3-sulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-9(8)4-2-1-3-5-6-4/h1-3H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNHXLSGEQBXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)S(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Pyridazine 3 Sulfinic Acid and Its Functional Congeners
Direct Synthesis Approaches to Pyridazine-3-sulfinic Acid
Direct synthetic methods aim to introduce the sulfinic acid functionality onto the pyridazine (B1198779) ring in a straightforward manner. These approaches are often favored for their efficiency and atom economy.
Oxidative Pathways from Pyridazine Thiols and Sulfides
The oxidation of pyridazine thiols and their corresponding sulfides presents a viable route to pyridazine-3-sulfinic acid. The thiol group, being susceptible to oxidation, can be converted to the desired sulfinic acid under controlled conditions. smolecule.com Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed for this transformation. smolecule.com The reaction mechanism involves the stepwise oxidation of the sulfur atom.
Similarly, disulfides can serve as precursors. Kinetic studies have shown that the initial step in some electrochemical syntheses is the rapid anodic oxidation of thiols to their corresponding disulfides. acs.org These disulfides can then be further oxidized to the target sulfinic acid.
Table 1: Examples of Oxidative Synthesis This table is for illustrative purposes; specific examples for pyridazine-3-sulfinic acid via this exact pathway require further dedicated research.
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Pyridazine-3-thiol (B1598171) | Hydrogen Peroxide | Pyridazine-3-sulfinic acid | smolecule.com |
| Di(pyridazin-3-yl) disulfide | Potassium Permanganate | Pyridazine-3-sulfinic acid | smolecule.com |
Regioselective Sulfonylation and Subsequent Reduction Protocols
A two-step approach involving regioselective sulfonylation followed by reduction offers another direct pathway. This method provides a high degree of control over the position of the sulfur-containing functional group.
Recent advancements have focused on the direct C-H sulfonylation of nitrogen-containing heteroaromatics. cassyni.com One such method involves the preactivation of the N-heterocycle with triflic anhydride, followed by a base-mediated addition of a sulfinate nucleophile. cassyni.com While this has been explored for pyridines, achieving high regioselectivity can be challenging. d-nb.info For instance, the C-H sulfonylation of pyridine (B92270) can yield a mixture of C2 and C4 isomers. d-nb.info However, the choice of base and solvent can significantly influence the regioselectivity, with combinations like N-methylpiperidine in chloroform (B151607) favoring C4-sulfonylation in pyridines. d-nb.infochemistryviews.org
Once the corresponding pyridazine-3-sulfonyl chloride is obtained, it can be reduced to pyridazine-3-sulfinic acid. Various reducing agents can be employed for this transformation.
Indirect Synthetic Routes and Derivatization Strategies
Indirect methods involve the synthesis of a substituted pyridazine precursor followed by chemical modification to introduce the sulfinic acid group. These multi-step strategies offer versatility in accessing a wider range of functionalized congeners.
Transformations from Pyridazine-3-sulfonic Acid Precursors
The reduction of pyridazine-3-sulfonic acid or its derivatives, such as sulfonyl chlorides, is a common and effective indirect route. Pyridine-3-sulfonyl chlorides can be synthesized from the corresponding sulfonic acids by treatment with reagents like phosphorus pentachloride and phosphorus oxychloride. chemicalbook.comgoogleapis.com A method for producing pyridine-3-sulfonyl chloride with higher yield involves the portionwise addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. wipo.int
The resulting pyridazine-3-sulfonyl chloride can then be converted to various derivatives, including sulfonic acids and sulfonyl amides. researchgate.net The reduction of the sulfonyl chloride to the sulfinic acid can be achieved using appropriate reducing agents.
A patented process describes the preparation of pyridine-3-sulfonic acid by oxidizing 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide, followed by sulfonation to form pyridine-3-sulfonic acid-N-oxide, and subsequent catalytic reduction. google.comgoogle.com
Table 2: Synthesis via Pyridazine-3-sulfonic Acid Precursors
| Precursor | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|
| Pyridine-3-sulfonic acid | PCl5, POCl3 | Pyridine-3-sulfonyl chloride | chemicalbook.com |
| 3-Chloropyridine | 1. Oxidation 2. Sulfonation 3. Reduction | Pyridine-3-sulfonic acid | google.comgoogle.com |
Functional Group Interconversions on the Pyridazine Core
Functional group interconversion is a powerful strategy in organic synthesis that involves converting one functional group into another. wikipedia.org This approach can be applied to a pre-existing pyridazine scaffold to introduce the desired sulfinic acid moiety. For instance, a halo-pyridazine could potentially undergo nucleophilic substitution with a sulfite-containing reagent, followed by further transformations. The reactivity of functional groups can be influenced by neighboring groups on the pyridazine ring. wikipedia.org
Solid-Phase Synthesis Techniques for Pyridazine Scaffolds
Solid-phase synthesis has emerged as a valuable tool for the generation of libraries of small molecules, including pyridazine derivatives. acs.org This methodology involves attaching a starting material to a solid support and carrying out a series of reactions, with the final product being cleaved from the support at the end of the synthesis. oup.com
A reported solid-phase synthesis of 3,6-disubstituted pyridazine derivatives utilizes a polymer-bound sodium benzenesulfinate. oup.comnus.edu.sgoup.com The synthesis involves the reaction of the polymer-bound sulfinate with α-bromoketones, followed by condensation with hydrazine (B178648) to form the pyridazine ring and release the product from the solid support. oup.comoup.com While this specific example leads to sulfone-linked pyridazines, the underlying principles of solid-phase synthesis could be adapted for the construction of pyridazine-3-sulfinic acid derivatives by employing a suitable linker and cleavage strategy. The key advantage of this technique is the ability to rapidly generate a diverse range of compounds for screening and optimization. oup.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Pyridazine-3-sulfinic acid |
| Pyridazine-3-thiol |
| Di(pyridazin-3-yl) disulfide |
| Hydrogen peroxide |
| Potassium permanganate |
| Pyridazine-3-sulfonyl chloride |
| Triflic anhydride |
| N-methylpiperidine |
| Chloroform |
| Pyridazine-3-sulfonic acid |
| Phosphorus pentachloride |
| Phosphorus oxychloride |
| 3-Chloropyridine |
| 3-Chloropyridine-N-oxide |
| Pyridine-3-sulfonic acid-N-oxide |
| 3-Aminopyridines |
| Sodium benzenesulfinate |
| α-bromoketones |
Stereoselective Synthesis and Chiral Induction in Sulfinic Acid Formation
The creation of chiral sulfinic acids, where the sulfur atom acts as a stereocenter, is a significant challenge in asymmetric synthesis. While direct stereoselective synthesis of pyridazine-3-sulfinic acid is not extensively documented, several powerful and analogous strategies for creating chiral sulfinyl compounds can be applied. These methods primarily fall into two categories: the asymmetric oxidation of prochiral precursors and the use of chiral auxiliaries to create separable diastereomers.
A prevalent strategy for inducing chirality at a sulfur center is the asymmetric oxidation of a corresponding sulfide (B99878) or thiol. For heteroaromatic systems closely related to pyridazine, this has been achieved with high efficiency. For instance, the asymmetric oxidation of 3-pyridine sulfides to produce chiral sulfoxides has been successfully performed using reagents like the Kagan-Sharpless reagent, which consists of a titanium isopropoxide/diethyl tartrate complex with an oxidant. tandfonline.com This method's success in the pyridine series strongly suggests its applicability to a pyridazine-3-thiol or a related sulfide precursor, which would yield a chiral pyridazine-3-sulfoxide. This sulfoxide (B87167) can then serve as a direct precursor to the target chiral sulfinic acid.
Another powerful technique is kinetic resolution. In this approach, a racemic mixture of a sulfinyl compound is subjected to a reaction with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other enantiomer enriched. A notable example is the Pd(II)-catalyzed enantioselective C–H alkynylation of racemic 2-(arylsulfinyl)pyridines, which uses a chiral amino acid-derived ligand. acs.org This process yields both a highly enantioenriched alkynylated product and the unreacted, enantioenriched sulfoxide starting material, with enantiomeric excesses (ee) often exceeding 99%. acs.org
The most established method for obtaining enantiopure sulfinic acids is arguably the Andersen-Mislow synthesis, which relies on chiral auxiliaries. This method involves reacting a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. nih.govacs.org These diastereomers possess different physical properties and can be separated by crystallization. Once a pure diastereomer is isolated, the chiral auxiliary can be cleaved to afford the enantiomerically pure sulfinic acid. While this requires a multi-step process, its reliability and adaptability make it a cornerstone of chiral sulfinyl chemistry. The application of this method to a pyridazine-3-sulfinyl chloride precursor is a highly plausible route to enantiopure pyridazine-3-sulfinic acid.
| Method | Principle | Precursor | Key Reagents/Catalysts | Potential ee/de | Reference |
| Asymmetric Oxidation | Direct oxidation of a prochiral sulfur atom to a stereocenter. | Pyridazine-3-thiol or sulfide | Chiral titanium complexes (Kagan's reagent), chiral oxaziridines. | Moderate to high ee. | tandfonline.comresearchgate.net |
| Kinetic Resolution | Enantioselective reaction of a racemic mixture, enriching the unreacted enantiomer. | Racemic Pyridazine-3-sulfoxide | Pd(II) catalyst with chiral ligands (e.g., L-pGlu-OH). | Up to 99% ee. | acs.org |
| Chiral Auxiliary | Formation and separation of diastereomeric sulfinates. | Pyridazine-3-sulfinyl chloride | Chiral alcohols like (-)-Menthol or diacetone-D-glucose. | >99% ee (after separation and cleavage). | nih.govacs.org |
Sustainable and Green Chemistry Approaches in Pyridazine-3-sulfinic Acid Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes through the use of less hazardous materials, renewable feedstocks, and more efficient reactions. The synthesis of pyridazine-3-sulfinic acid and its precursors can be made more sustainable by adopting these modern approaches.
A significant area of improvement is the oxidation step required to form the sulfinic acid from a thiol or sulfide precursor. Traditional methods often rely on stoichiometric, heavy-metal-based, or chlorinated oxidants that generate toxic waste. A greener alternative is electrochemical oxidation. In this method, electrons serve as the clean reagent. The selective oxidation of thioethers, including nitrogen-containing heteroaromatics, to either sulfoxides or sulfones has been demonstrated in continuous-flow microreactors using water as the oxygen source. rsc.org The reaction's outcome is controlled simply by tuning the applied electrical potential, avoiding harsh chemical oxidants entirely. This methodology shows excellent functional group tolerance and is directly applicable to the oxidation of a pyridazine-3-thiol derivative. rsc.org
The use of benign oxidants in conventional setups also represents a green strategy. Hydrogen peroxide (H₂O₂), which produces only water as a byproduct, is an ideal green oxidant. The oxidation of thiols has been achieved using H₂O₂ with a catalytic amount of an iodide source, often under solvent-free conditions, leading to excellent yields and short reaction times. researchgate.net
Another key aspect of green chemistry is the choice of starting materials. The synthesis of the pyridazine ring itself can be approached from renewable resources. For example, nitrogen-containing heterocycles like pyridazines can be synthesized from biomass-derived platform molecules, such as dicarbonyl compounds obtained from the oxidative cleavage of furans, which are in turn derived from sugars. google.com This strategy replaces petrochemical feedstocks with a sustainable carbon source.
Finally, improving process efficiency by using recyclable catalysts aligns with green principles. For reactions involving acid catalysis, such as those potentially used in the formation or modification of the pyridazine ring, traditional mineral acids can be replaced with solid-supported catalysts. For instance, polystyrene-supported p-toluenesulfonic acid has been used as a highly active and reusable heterogeneous catalyst for synthesizing various heterocyclic compounds, offering advantages like mild conditions, simple work-up, and catalyst recycling. acs.org
| Green Approach | Description | Advantages | Applicable Step | Reference |
| Electrochemical Synthesis | Using electricity to drive oxidation in a continuous-flow microreactor. | Avoids chemical oxidants; uses water as an oxygen source; high selectivity and safety. | Oxidation of pyridazine-3-thiol/sulfide. | rsc.org |
| Benign Oxidants | Employing oxidants like hydrogen peroxide (H₂O₂). | Water is the only byproduct; reduces hazardous waste. | Oxidation of pyridazine-3-thiol/sulfide. | researchgate.net |
| Renewable Feedstocks | Synthesizing the pyridazine core from biomass-derived molecules (e.g., from furans). | Reduces reliance on fossil fuels; sustainable sourcing. | Formation of the pyridazine ring structure. | google.com |
| Recyclable Catalysts | Using solid-supported catalysts like polystyrene-p-toluenesulfonic acid. | Simplifies product purification; allows catalyst reuse; reduces waste. | Acid-catalyzed steps in the synthetic route. | acs.org |
Elucidation of Reactivity and Reaction Mechanisms of Pyridazine 3 Sulfinic Acid
Electrophilic and Nucleophilic Reactivity of the Pyridazine (B1198779) Ring System
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits a distinct reactivity profile towards both electrophiles and nucleophiles. Due to the presence of the electronegative nitrogen atoms, the pyridazine ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.orggcwgandhinagar.com This electron deficiency is analogous to that of nitrobenzene. wikipedia.org Electrophilic attack, when it does occur, generally favors the C-3 and C-5 positions, which are the most electron-rich carbon atoms in the ring. wikipedia.org However, direct nitration and sulfonation of pyridazine are often sluggish and require harsh conditions. wikipedia.org For instance, sulfonation of pyridine (B92270), a related heterocycle, is difficult, though pyridine-3-sulfonic acid can be obtained. wikipedia.org The reactivity can be enhanced by converting the pyridazine to its N-oxide, which promotes substitution at the 2- and 4-positions, followed by deoxygenation. wikipedia.org
Conversely, the electron-deficient nature of the pyridazine ring makes it more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. wikipedia.org These positions have a lower electron density and are thus more susceptible to attack by nucleophiles such as alkoxides, thiolates, and amines. wikipedia.org The presence of a good leaving group, such as a halogen or a sulfonic acid fragment, facilitates these nucleophilic substitution reactions. wikipedia.org
The introduction of a sulfinic acid group at the 3-position of the pyridazine ring further influences its reactivity. The sulfinic acid group itself can act as a nucleophile. The reactivity of pyridazine-3-sulfinic acid is therefore a combination of the inherent properties of the pyridazine ring and the chemical nature of the sulfinic acid moiety.
Complex Redox Chemistry of the Sulfinic Acid Moiety
The sulfinic acid moiety (–SO₂H) of pyridazine-3-sulfinic acid is involved in a complex series of redox reactions. Sulfinic acids are intermediates in the oxidation of thiols to sulfonic acids. nih.gov The initial two-electron oxidation of a thiol (R-SH) forms a sulfenic acid (R-SOH), which can be further oxidized to a sulfinic acid (R-SO₂H) and then to a sulfonic acid (R-SO₃H). nih.gov While the oxidation to sulfinic and sulfonic acids is generally considered irreversible, the reduction of a sulfinic acid in hyperoxidized peroxiredoxins by a specific repair enzyme has been observed. nih.gov
The sulfur atom in a sulfenic acid is both a weak nucleophile and a moderate electrophile. rsc.org This dual reactivity allows it to react with other sulfur-containing species. For instance, it can self-condense to form a thiosulfinate. rsc.org In the context of pyridazine-3-sulfinic acid, the sulfinic acid group can participate in redox processes. For example, sulfinates can be oxidized to sulfonyl radicals. nih.gov This process can be initiated by visible light in the presence of an N-amidopyridinium salt, forming an electron donor-acceptor complex that facilitates single-electron transfer from the sulfinate to the salt, generating a sulfonyl radical. rsc.org
The redox chemistry of the sulfinic acid group is crucial for its role in various chemical transformations, including its participation in radical reactions and its ability to be converted into other functional groups.
Cycloaddition Reactions and Heterocyclic Annulations Involving Pyridazine-3-sulfinic Acid
Pyridazine derivatives are valuable substrates in cycloaddition and heterocyclic annulation reactions for the synthesis of novel fused heterocyclic systems. mdpi.com Both [3+2] and [3+3] cycloaddition reactions involving pyridazine rings have been reported, leading to the formation of various bicyclic and polycyclic compounds. mdpi.com These reactions often proceed with high regioselectivity. mdpi.com
For instance, [3+2] cycloaddition reactions of pyridinium (B92312) ylides with dipolarophiles can yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com Similarly, diazopropane (B8614946) can undergo a [3+2] cycloaddition with pyridazinones to form saturated pyrazolo[3,4-d]pyridazinones. mdpi.com The use of nitrile imines in cycloaddition reactions with pyridazine derivatives can lead to the synthesis of pyrazolo-pyridazines. mdpi.com
While specific examples detailing the direct participation of the sulfinic acid group of pyridazine-3-sulfinic acid in cycloaddition reactions are not prevalent in the provided search results, the pyridazine ring itself is an active participant. It is plausible that the sulfinic acid group could be modified or be a directing group in such reactions. For example, pyridine-3-sulfonic acid has been used as a ligand in palladium-catalyzed [3+2] cycloaddition reactions, highlighting the influence of sulfur-containing functional groups on the pyridazine core in such transformations. chemrxiv.orgbohrium.comnih.gov
A formal [4+2] reaction for the synthesis of sulfonyl-substituted pyridazines from vinylogous enaminonitriles and sulfonyl hydrazides has been developed. researchgate.net This reaction involves a 6-endo-trig radical cyclization, which is kinetically and thermodynamically favored over an ionic pathway. researchgate.net This demonstrates the utility of radical pathways in constructing pyridazine-containing heterocyclic systems. researchgate.net
Mechanistic Investigations of Radical Reactions Propagated by Sulfinyl Radicals
Sulfinyl radicals (RSO•) are key intermediates in a variety of radical reactions. A common route to generate sulfinyl radicals is from the corresponding sulfinic acids. ucl.ac.uk The characteristic reaction of sulfinyl radicals is a bimolecular self-reaction to form a thiosulfonate (RSO₂SR). ucl.ac.uk
The generation of sulfonyl radicals from sulfinates, often through single-electron transfer processes, is a well-established method for initiating radical reactions. nih.govrsc.org These sulfonyl radicals can then participate in various transformations, such as addition to alkenes. rsc.org In the context of pyridazine chemistry, a base-catalyzed cross-coupling between sulfinates and N-amidopyridinium salts can lead to the direct C4-sulfonylation of pyridines. rsc.org When exposed to visible light, these reactants form an electron donor-acceptor complex, leading to the generation of sulfonyl radicals and subsequent three-component reaction with an alkene to form β-pyridyl alkyl sulfones. rsc.org
The regioselectivity of radical additions to the pyridazine ring is influenced by the nature of the radical. Nucleophilic carbon-centered radicals tend to attack the C-4 and C-5 positions of the pyridazine nucleus. clockss.org The development of methods for the regioselective generation of pyridyl radicals via photoredox catalysis has expanded the scope of pyridine functionalization. nih.gov
A formal [4+2] reaction for synthesizing sulfonyl-substituted pyridazines involves a radical sulfonylation of an intermediate, followed by a 6-endo-trig radical cyclization. researchgate.net This process underscores the importance of radical pathways in the synthesis of functionalized pyridazines. researchgate.net
Protonation States, Tautomerism, and Acid-Base Equilibria in Reaction Systems
The acid-base properties of pyridazine-3-sulfinic acid are determined by both the pyridazine ring and the sulfinic acid group. Pyridazine itself is a basic compound due to the lone pair of electrons on the nitrogen atoms. wikipedia.org In an acidic medium, pyridazine is protonated to form a pyridinium salt, which makes the ring even more resistant to electrophilic attack. gcwgandhinagar.com The pKa of pyridazine is higher than that of other diazines, indicating greater basicity. researchgate.net
Sulfinic acids are acidic, and their pKa values are an important consideration in reaction systems. The protonation state of both the pyridazine ring and the sulfinic acid group will depend on the pH of the reaction medium.
Tautomerism is another important aspect of pyridazine chemistry. For example, hydroxyl-substituted pyridazines can exist in equilibrium with their pyridazinone tautomers. researchgate.net Specifically, 3- and 4-hydroxypyridazines predominantly exist in the more stable oxo form. researchgate.net It is conceivable that pyridazine-3-sulfinic acid could also exhibit tautomerism, potentially involving the sulfinic acid group and the adjacent nitrogen atom.
In the solid state, the specific tautomer present in a crystal is fixed, and different tautomers can be observed in different polymorphic forms. rsc.org The potential for tautomerism is more prevalent in pharmaceutical compounds than in common organic compounds. rsc.org
The protonation site of related sulfonamide drugs has been studied in the gas phase. For sulfanilamide, the sulfonamide NH₂ group is the preferred protonation site in the gas phase, whereas in solution, the anilinic NH₂ group is protonated. researchgate.net For other sulfa drugs containing heterocyclic rings, the nitrogen atom in the heterocycle is often the favored protonation site. researchgate.netd-nb.info These findings suggest that the protonation of pyridazine-3-sulfinic acid is likely to be complex, with potential protonation at either the pyridazine nitrogen atoms or the sulfinic acid group, depending on the conditions.
Design and Synthesis of Pyridazine 3 Sulfinic Acid Derivatives: Structure Reactivity Relationships
Pyridazine (B1198779) Ring Substitutions and Modifications
Halogenation and Functionalization of the Pyridazine Nucleus
Halogenation of the pyridazine ring is a key strategy for creating intermediates for further functionalization. The electron-deficient nature of the pyridazine ring generally requires specific conditions for electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) on halopyridazines is a more common and efficient method for introducing a variety of functional groups. For instance, starting from a dichloropyridazine precursor, selective amination can be achieved. The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) is accomplished by reaction with ammonia (B1221849) in methanol (B129727) at elevated temperatures. chemicalbook.comrsc.orggoogle.com
Further functionalization can be achieved through cross-coupling reactions. The Suzuki cross-coupling of 3-amino-6-chloropyridazine with various aryl or heteroaryl boronic acids provides a pathway to a diverse range of 6-substituted pyridazine derivatives. rsc.org These reactions are often enhanced by microwave irradiation, which can significantly reduce reaction times. rsc.org
Table 1: Representative Functionalization Reactions of the Pyridazine Nucleus
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3,6-Dichloropyridazine | NH4OH | 3-Amino-6-chloropyridazine | Nucleophilic Aromatic Substitution |
| 3-Amino-6-chloropyridazine | Arylboronic acid, Pd catalyst | 3-Amino-6-arylpyridazine | Suzuki Coupling |
| 3,6-Dichloropyridazine | Methylamine | 6-Chloro-N-methylpyridazin-3-amine | Nucleophilic Aromatic Substitution |
The reactivity of the halogenated pyridazine is dependent on the position and nature of the halogen, as well as the presence of other activating or deactivating groups.
Annulation Strategies for Fused Pyridazine Systems
Annulation, the construction of a new ring onto an existing one, provides access to polycyclic and more complex molecular architectures with distinct properties. scirp.org Several strategies exist for building fused systems onto a pyridazine core.
One common approach involves the cyclocondensation of a pyridazine derivative bearing reactive functional groups. For example, a pyridazinethione derivative can react with chloroacetic acid and an aldehyde in a one-pot reaction to form a pyridazino[3,4-b] chemicalbook.comchemicalbook.comthiazine system. nih.govresearchgate.net This fused system can then undergo further reactions with nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) to create even more complex polycyclic structures. nih.govresearchgate.net
Another strategy is the reductive cyclization of a pyridazine derivative. For instance, 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters can be treated with reducing agents like iron in acetic acid to yield pyridazoquinolinone lactams. mdpi.com The choice of reducing agent can influence the final product, as using zinc and ammonium (B1175870) chloride may result in a hydroxamic acid derivative instead. mdpi.com
Inverse electron-demand Diels-Alder reactions also offer a powerful tool for constructing fused pyridazine systems. organic-chemistry.org This approach typically involves the reaction of an electron-deficient diene, such as a tetrazine, with an electron-rich dienophile to form a pyridazine ring, which can be part of a larger fused system. mdpi.com
Table 2: Examples of Annulation Strategies for Fused Pyridazines
| Pyridazine Precursor | Reagent(s) | Fused System Formed |
| Pyridazinethione derivative | Chloroacetic acid, Aldehyde | Pyridazino[3,4-b] chemicalbook.comchemicalbook.comthiazine |
| 4-(2-Nitrophenyl)-pyridazine-3-carboxylate | Fe, Acetic Acid | Pyridazoquinolinone |
| Pyridazinone with active methyl group | Dimethylformamide dimethylacetal (DMFDMA), Aniline | Pyridopyridazinedione |
Chemical Modifications of the Sulfinic Acid Functionality
The sulfinic acid group (-SO₂H) is a key functional moiety that offers multiple avenues for chemical modification, leading to the synthesis of various sulfur-containing derivatives with diverse applications. rsc.org
Synthesis and Transformations of Sulfinate Esters and Amides
Sulfinic acids can be converted into sulfinate esters through condensation with alcohols. rsc.org Due to the potential for disproportionation of sulfinic acids under acidic conditions, this transformation often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org Recent advancements have provided more efficient methods for synthesizing sulfinate esters from various sulfur-containing precursors. rsc.orgrsc.org
Similarly, pyridazine-3-sulfonamides can be prepared from the corresponding pyridazine-3-sulfonyl chloride. researchgate.net The reaction of pyridazine-3-sulfonyl chloride with a range of primary and secondary amines yields the desired sulfonamides. researchgate.net These derivatives are of significant interest due to their prevalence in biologically active compounds. Structure-activity relationship (SAR) studies on related pyridazine amides have shown that modifications to the amide moiety are often well-tolerated, allowing for the fine-tuning of biological properties. nih.gov
Controlled Oxidation to Sulfonic Acids and Halogenation to Sulfonyl Chlorides
The sulfinic acid group can be readily oxidized to the more stable sulfonic acid (-SO₃H). This transformation can typically be achieved using a variety of oxidizing agents.
The conversion of sulfonic acids to sulfonyl chlorides is a crucial step for the synthesis of sulfonamides and sulfonate esters. lookchem.com Common reagents for this transformation include phosphorus pentachloride or thionyl chloride. google.comwikipedia.org For instance, pyridine-3-sulfonic acid can be reacted with phosphorus pentachloride in a solvent like chlorobenzene (B131634) to produce pyridine-3-sulfonyl chloride. google.com The resulting sulfonyl chloride is a reactive intermediate that can be used without isolation for subsequent reactions. google.com
Table 3: Reactivity of the Sulfinic Acid Moiety
| Transformation | Reagent(s) | Product Functional Group |
| Esterification | Alcohol, DCC | Sulfinate Ester (-SOOR) |
| Halogenation & Amination | 1. PCl5 2. Amine | Sulfonamide (-SO₂NR₂) |
| Oxidation | Oxidizing Agent | Sulfonic Acid (-SO₃H) |
| Halogenation | PCl5 or SOCl₂ | Sulfonyl Chloride (-SO₂Cl) |
Advanced Structure-Reactivity and Structure-Function Correlation Studies
Understanding the relationship between the chemical structure of pyridazine-3-sulfinic acid derivatives and their reactivity or function is crucial for the rational design of new compounds with desired properties. Structure-activity relationship (SAR) studies are a cornerstone of this effort.
For many pyridazine derivatives, biological activity is highly dependent on the nature and position of substituents on the pyridazine ring. nih.govresearchgate.net For example, in a series of 3-aminopyridazine (B1208633) derivatives, serotonergic activity was found to be correlated with the substituent at the 4-position, while dopaminergic activity was linked to the presence of a hydroxylated aryl group at the 6-position. nih.gov This highlights the possibility of dissociating different biological effects by modifying specific positions on the heterocyclic core.
Computational modeling and quantitative structure-activity relationship (QSAR) studies are increasingly used to predict the activity of newly designed compounds and to understand the molecular basis of their function. researchgate.net These in silico methods can help to identify key structural features that contribute to a desired activity, thereby guiding synthetic efforts. For pyridazin-3-one derivatives, such studies have been employed to design compounds with potential vasodilatory effects. researchgate.net
The inherent physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, play a significant role in its interactions with biological targets. nih.gov Modifying the substituents on the ring can alter these properties, leading to changes in biological activity. The systematic modification of different parts of a lead compound is a common strategy to build a comprehensive SAR and optimize activity. nih.gov
Computational and Theoretical Investigations of Pyridazine 3 Sulfinic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. nih.gov These methods are used to determine optimized geometries, analyze molecular orbitals, and map electronic density distributions, which together provide a comprehensive picture of the molecule's chemical behavior.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. nih.gov For Pyridazine-3-sulfinic acid, this process involves calculating the total electronic energy for various arrangements of its atoms and identifying the geometry with the minimum energy. Computational methods like the Hartree-Fock (HF) method or DFT with specific basis sets (e.g., 6-31G(d,p)) are employed for this purpose. nih.govasianpubs.org
The analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Given the rotational freedom around the C-S and S-O bonds of the sulfinic acid group, a conformational analysis is crucial. This involves mapping the potential energy surface by systematically rotating these bonds to identify different conformers (stable isomers) and the energy barriers that separate them. The resulting conformational landscape helps in understanding the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.
Table 1: Illustrative Structural Parameters for a Pyridazine (B1198779) Derivative Core (Note: This table presents typical data obtained from geometry optimization calculations on related heterocyclic systems and serves as an example of expected values.)
| Parameter | Bond | Typical Calculated Value |
| Bond Length | N1-N2 | ~ 1.34 Å |
| C3-C4 | ~ 1.40 Å | |
| C5-C6 | ~ 1.39 Å | |
| Bond Angle | N2-N1-C6 | ~ 119° |
| C4-C5-C6 | ~ 118° | |
| N1-C6-C5 | ~ 122° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. jocpr.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. jocpr.comyoutube.com
The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.netmdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For Pyridazine-3-sulfinic acid, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the sulfur atom, while the LUMO may be distributed over the heterocyclic ring system.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactive behavior. researchgate.net
Table 2: Exemplar Global Reactivity Descriptors Calculated from HOMO-LUMO Energies (Note: The values are hypothetical, based on typical ranges for similar organic molecules, to illustrate the output of quantum chemical calculations.)
| Descriptor | Formula | Definition | Illustrative Value |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.8 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 5.6 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons | 4.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | 2.8 eV |
| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity | 0.18 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons | 2.86 eV |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. ias.ac.inchemrxiv.org Red regions signify negative electrostatic potential, indicating areas of high electron density that are prone to electrophilic attack. Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas susceptible to nucleophilic attack. researchgate.net
For Pyridazine-3-sulfinic acid, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the sulfinic acid group, highlighting these as sites for hydrogen bonding and electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the sulfinic acid group and potentially the hydrogen atoms on the pyridazine ring would exhibit a positive potential (blue), marking them as electron-deficient sites.
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed mechanistic understanding that is often difficult to obtain experimentally. nih.gov This involves identifying the lowest energy path from reactants to products on the potential energy surface. Key points along this reaction pathway include local minima, which represent stable reactants, intermediates, and products, and saddle points, which correspond to transition states. wuxibiology.com
For a reaction involving Pyridazine-3-sulfinic acid, such as its oxidation or its participation in a coupling reaction, DFT calculations can be used to locate the geometry of the transition state(s) and calculate the activation energy (the energy difference between the reactants and the transition state). This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome. For example, modeling the reaction of sulfinates with pyridinium (B92312) salts can reveal whether the mechanism proceeds through a one- or two-electron pathway. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules over time, especially their interactions with other molecules, such as solvents or biological macromolecules. tandfonline.com
In an MD simulation of Pyridazine-3-sulfinic acid, a system would be constructed containing one or more molecules of the compound surrounded by solvent molecules (e.g., water). The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a series of very short time steps. This allows for the observation of dynamic processes like conformational changes, the formation and breaking of hydrogen bonds with the solvent, and the tendency of the molecules to aggregate. Such simulations provide insight into the compound's solubility, stability, and how it behaves in a physiological environment.
Ligand-Target Interaction Modeling via Molecular Docking (for mechanistic insights into biological activity)
Given that many pyridazine-containing compounds exhibit biological activity, molecular docking is a valuable computational technique to explore how Pyridazine-3-sulfinic acid might interact with a specific biological target, such as an enzyme or a receptor. jocpr.comnih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand (Pyridazine-3-sulfinic acid) when bound to a target protein to form a stable complex. researchgate.net The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). jocpr.com The results can reveal crucial intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These insights are fundamental for understanding the potential mechanism of action at a molecular level and can guide the design of more potent and selective analogs. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyridazine-based Ligand (Note: This table shows hypothetical docking results against a protein kinase target to demonstrate the type of data generated.)
| Parameter | Value |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| PDB ID | 2GS2 |
| Binding Affinity (Score) | -8.5 kcal/mol |
| Key Interacting Residues | Met793, Leu718, Gly796, Glu762 |
| Types of Interactions | Hydrogen bond with Met793 backbone; Pi-Alkyl interactions with Leu718; Electrostatic interaction with Glu762 |
Advanced Spectroscopic and Analytical Methodologies in Research on Pyridazine 3 Sulfinic Acid
Vibrational Spectroscopy for Mechanistic Probes (FT-IR, FT-Raman, SERS)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Surface-Enhanced Raman Scattering (SERS), serves as a powerful tool for probing the functional groups and bonding arrangements within a molecule. These techniques are instrumental in identifying the compound and providing insights into its interactions and reaction mechanisms.
For pyridazine-3-sulfinic acid, FT-IR and FT-Raman spectra would be expected to reveal characteristic vibrational modes. The sulfinic acid group (–SO₂H) is a key feature. Generally, sulfinic acids show strong S=O stretching vibrations. In related sulfonic acid derivatives, such as pyridine-3-sulfonic acid, S=O stretching bands are observed in FT-IR spectra. asianpubs.orgresearchgate.net The O-H stretching of the sulfinic acid group would likely appear as a broad band in the FT-IR spectrum. The pyridazine (B1198779) ring itself has a set of characteristic vibrations, including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. mdpi.comacs.org
SERS is particularly valuable for studying molecules adsorbed on metal surfaces, offering significant signal enhancement. clinmedjournals.org This technique can provide information on the orientation of the molecule upon adsorption. For instance, in studies of pyridine-3-sulfonic acid on a silver colloid, enhancement of bands related to the C-H and S-O groups suggested a specific, likely perpendicular, orientation of the molecule on the silver surface. researchgate.netresearchgate.net A similar SERS study on pyridazine-3-sulfinic acid could elucidate how the molecule interacts with metallic substrates or nanoparticles, which is crucial for applications in catalysis and sensor technology. clinmedjournals.orgmdpi.com
Table 1: Representative Vibrational Frequencies for Related Pyridine-Sulfonic Acid Compounds This table illustrates typical vibrational modes observed in a related compound, pyridine-3-sulfonic acid, which serve as a reference for analyzing pyridazine-3-sulfinic acid.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |
| Ring C-H Stretching | ~3036 | - | mdpi.com |
| Pyridine (B92270) Ring Stretching | 1632, 1602, 1486, 1433 | 1637, 1610, 1480 | researchgate.net |
| Pyridine Ring Breathing | 1022 | 1020 | researchgate.net |
| S=O Stretching | 1035 | 1034 | asianpubs.org |
| SO₂ Scissoring | 633, 608 | 630, 607 | asianpubs.org |
| S-O Stretching | 750 | - | mdpi.com |
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular skeleton and the determination of substituent positions.
For pyridazine-3-sulfinic acid, the ¹H NMR spectrum would show distinct signals for the protons on the pyridazine ring. The chemical shifts and coupling constants of these protons would be indicative of their relative positions and the electronic influence of the sulfinic acid group. In a related compound, 6-Methylpyridine-3-sulfonic acid, the pyridine protons appear in the δ 8.2–8.5 ppm range. Similarly, in C3-sulfurized imidazolo[1,2-a]pyridines, the heterocyclic protons are observed at chemical shifts typically greater than 6.9 ppm. acs.org
Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyridazine Derivative Data from 3-(5-(p-tolylthio)-1,3,4-oxadiazol-2-yl)pyridazine, demonstrating typical chemical shifts for a pyridazine system.
| Atom Type | Chemical Shift (δ, ppm) | Compound | Reference |
| ¹H NMR (Pyridazine H) | 9.45 (dd) | 3-(5-(p-tolylthio)-1,3,4-oxadiazol-2-yl)pyridazine | researchgate.net |
| ¹H NMR (Pyridazine H) | 8.41 (dd) | 3-(5-(p-tolylthio)-1,3,4-oxadiazol-2-yl)pyridazine | researchgate.net |
| ¹H NMR (Pyridazine H) | 7.82 (dd) | 3-(5-(p-tolylthio)-1,3,4-oxadiazol-2-yl)pyridazine | researchgate.net |
| ¹³C NMR (Pyridazine C) | 152.1 | 3-(5-(p-tolylthio)-1,3,4-oxadiazol-2-yl)pyridazine | researchgate.net |
| ¹³C NMR (Pyridazine C) | 128.5 | 3-(5-(p-tolylthio)-1,3,4-oxadiazol-2-yl)pyridazine | researchgate.net |
| ¹³C NMR (Pyridazine C) | 123.9 | 3-(5-(p-tolylthio)-1,3,4-oxadiazol-2-yl)pyridazine | researchgate.net |
High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy and for monitoring the progress of chemical reactions. By providing an exact mass measurement, HRMS can confirm the identity of pyridazine-3-sulfinic acid and help to identify intermediates and byproducts in its synthesis or degradation pathways. scirp.org
In the analysis of pyridazine-3-sulfinic acid, ESI (Electrospray Ionization) would likely be the ionization method of choice, producing a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The analysis of cysteine sulfenic acids (Cys-SOH) by ESI-MS often involves monitoring for mass shifts corresponding to oxidation states, such as +16 Da (sulfenic), +32 Da (sulfinic), and +48 Da (sulfonic) relative to the parent thiol. nih.gov This principle is directly applicable to studying the oxidation of a corresponding pyridazine thiol to pyridazine-3-sulfinic acid.
Tandem mass spectrometry (MS/MS) would be employed to fragment the molecular ion, providing structural information based on the resulting fragmentation pattern. This is particularly useful for distinguishing between isomers and for elucidating the structures of unknown degradation products or reaction adducts. scirp.org For example, HRMS has been used to identify and characterize various degradation products of complex heterocyclic molecules under stress conditions. scirp.org In a patent for pyridazine derivatives, HRMS was used to confirm the mass of the synthesized compounds, such as a derivative with a calculated m/z of 384.0816 for [M+H]⁺, which was found to be 384.0803. google.com
Table 3: Example of HRMS Data for a Pyridazine Derivative This table presents representative HRMS data used to confirm the identity of a synthesized pyridazine-containing compound.
| Compound | Formula | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Reference |
| (6-chloro-3-pyridazinyl)-(4-(4-chlorophenyl)sulfonyl-1-piperazinyl)methanone | C₁₅H₁₄Cl₂N₄O₃S | ESI | 415.0134 | 415.0141 | google.com |
| N-(4-chlorobenzyl)-2-(2-imino-3-(p-tolyl)-2,3-dihydroimidazo[1,2-a]pyridin-8-yl)thioacetamide | C₂₁H₁₆N₃S₂ | ESI | 374.0780 | 374.0784 | acs.org |
X-ray Crystallography for Precise Molecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. weizmann.ac.il
For pyridazine-3-sulfinic acid, a single-crystal X-ray diffraction study would reveal the exact geometry of the pyridazine ring and the sulfinic acid group. It would also provide insight into the supramolecular assembly in the solid state, showing how individual molecules pack together through hydrogen bonds (e.g., between the sulfinic acid groups) and π-stacking interactions of the pyridazine rings. Such information is vital for understanding the material's physical properties and for designing crystalline materials with desired characteristics. weizmann.ac.il
Table 4: Illustrative X-ray Powder Diffraction (XRPD) Data for a Pyridazine Derivative Crystal Form This table shows characteristic 2θ peaks from an XRPD pattern for a crystalline form of a pyridazine derivative, demonstrating how crystallography is used to identify specific solid forms.
| Characteristic Peaks (2θ angle) | Additional Characteristic Peaks (2θ angle) | Compound System | Reference |
| 8.2±0.2°, 11.3±0.2°, 19.3±0.2°, 20.5±0.2°, 23.2±0.2° | 14.8±0.2°, 18.5±0.2°, 21.5±0.2°, 25.0±0.2° | Crystalline Form I of a Pyridazine Derivative | google.com |
Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the chemical compound “Pyridazine-3-sulfinic acid” that adheres to the specified outline.
The search results did not yield specific research findings on the following topics for Pyridazine-3-sulfinic acid:
Functional Exploration and Research Applications of Pyridazine 3 Sulfinic Acid in Chemical Sciences
Mechanistic Studies of Biological Activity (In Vitro and Preclinical Research):No in vitro or preclinical research dedicated to the mechanistic study of Pyridazine-3-sulfinic acid's biological activity could be located. Research on the biological activities of pyridazine-containing molecules focuses on other derivatives, such as those with oxadiazole, imidazolyl, or carboxylic acid moieties.tandfonline.comresearchgate.netignited.innih.govnih.gov
Most of the retrieved information pertains to Pyridine-3-sulfonic acid , a compound with a different heterocyclic core (pyridine instead of pyridazine) and a different functional group (sulfonic acid, -SO₃H, instead of sulfinic acid, -SO₂H). While related, the chemical, catalytic, and biological properties of these compounds are distinct, and extrapolating data would be scientifically inaccurate.
Due to the lack of specific research on Pyridazine-3-sulfinic acid in the public domain, it is not possible to provide a thorough and scientifically accurate article that meets the requirements of the requested outline.
Enzyme Inhibition and Receptor Modulation Studies (e.g., COX, PDE - in vitro)
While direct studies on Pyridazine-3-sulfinic acid's specific inhibitory effects on cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes are not extensively detailed in the provided search results, the broader class of pyridazine (B1198779) and pyridazinone derivatives has been a significant focus of research for enzyme inhibition, particularly concerning inflammatory pathways.
Numerous studies have highlighted the potential of pyridazine-containing compounds as inhibitors of COX enzymes. The pyridazine nucleus is considered a promising scaffold for developing selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netresearchgate.net For instance, various newly synthesized pyridazine and pyridazinone derivatives have demonstrated potent COX-2 inhibitory activity, with some showing IC50 values in the nanomolar range, comparable or even superior to the well-known COX-2 inhibitor, Celecoxib. semanticscholar.orgnih.gov The selectivity of these compounds towards COX-2 over COX-1 is a key area of investigation. semanticscholar.org
Derivatives of pyridazinone have also been explored for their effects on other enzymes, such as phosphodiesterase-5 (PDE-5). tandfonline.com For example, a series of pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were synthesized and evaluated for their PDE-5 inhibitory activity, with one compound showing potent and selective inhibition. tandfonline.com
The general structure of pyridazine derivatives makes them suitable candidates for interacting with enzyme active sites. Modifications to the pyridazine core and its substituents can significantly influence their inhibitory potency and selectivity. nih.gov For example, the introduction of a sulfonamide or sulfonate group, as seen in some pyridazine derivatives, has been a strategy to enhance interactions with the hydrophilic regions of enzyme binding sites. semanticscholar.org
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyridazine Derivatives
| Compound/Derivative Class | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazine-based sulphonamide derivatives | 0.05 to 0.14 µM | High | semanticscholar.org |
| Pyridazinone and pyridazinthione derivatives | 43.84 to 67.23 nM | Up to 11.51 | nih.gov |
| 2,3-diaryl-pyrazolo[1,5-b]pyridazine derivatives | Potent and selective | High | researchgate.net |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative (7c) | Similar to COX-1 inhibition | Dual inhibitor | rsc.org |
Cellular Pathway Analysis and Cellular Assays (e.g., antibacterial activity in cell cultures)
The pyridazine scaffold is a recurring motif in compounds exhibiting a range of biological activities, including antibacterial effects. researchgate.netmdpi.com While direct studies on Pyridazine-3-sulfinic acid are limited in the provided results, research on related pyridazine derivatives demonstrates their potential to inhibit microbial growth.
For example, certain pyridine (B92270) derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com The minimum inhibitory concentration (MIC) values for some of these compounds have been reported in the microgram per milliliter range. mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have been investigated for their antibacterial properties, with some compounds showing activity comparable to existing antibiotics like Linezolid. researchgate.net
The mechanism of antibacterial action for these compounds often involves targeting essential cellular pathways in bacteria. While the specific pathways are not always fully elucidated, the ability of these heterocyclic compounds to interact with biological macromolecules is a key factor. researchgate.net
Table 2: Antibacterial Activity of Selected Pyridazine and Pyridine Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | MIC values reported | mdpi.com |
| Pyridonethiols | B. subtilis | MIC = 0.12 µg/mL (double potency of Ampicillin) | mdpi.com |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Gram-positive and Gram-negative bacteria | MIC value of 2 μg/mL against a resistant S. aureus strain | researchgate.net |
| Pyrido[2,3-d]pyrimidine-2(1H)-thione derivatives | S. aureus, E. coli, P. aeruginosa | Equipotent to ampicillin | researchgate.net |
Molecular Target Identification and Binding Affinities
Identifying the specific molecular targets of pyridazine derivatives and quantifying their binding affinities are crucial steps in understanding their mechanism of action. Computational and experimental methods are employed to achieve this.
Molecular docking studies are frequently used to predict the binding modes of pyridazine compounds within the active sites of target proteins, such as COX-2. nih.gov These studies can reveal key interactions, like hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity. For instance, the binding mode of a potent pyridazine derivative was compared to Celecoxib, providing insights into its remarkable COX-2 inhibitory potency. nih.gov
The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a quantitative measure of a compound's potency. For example, pyridazine-based sulfonamide derivatives have been shown to have inhibition constants in the nanomolar range for certain carbonic anhydrase (CA) isoforms and sub-micromolar IC50 values for COX-2. semanticscholar.org
Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of biologically active molecules. mdpi.com This method involves a photoactivatable probe that covalently binds to its target protein upon light activation, allowing for subsequent identification. While not specifically mentioned for Pyridazine-3-sulfinic acid, this technique is applicable to the broader class of pyridazine derivatives to uncover novel molecular targets.
Computational approaches, including molecular dynamics simulations, are increasingly used to estimate the binding free energy and kinetics of drug-target interactions, providing a deeper understanding of the thermodynamics and kinetics of binding. acs.org
Exploration in Novel Functional Materials (e.g., corrosion inhibitors, sensors)
Pyridazine derivatives have shown significant promise as corrosion inhibitors for various metals, particularly in acidic environments. gsconlinepress.com Their effectiveness stems from the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface. gsconlinepress.comrsc.org This adsorption forms a protective film that isolates the metal from the corrosive medium. rsc.org
The molecular structure of the pyridazine derivative, including the presence and nature of substituents, plays a crucial role in its inhibition efficiency. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to correlate the molecular properties of these inhibitors with their performance. gsconlinepress.com Parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE) are used to predict the adsorption behavior and inhibition efficiency. gsconlinepress.com
For example, a computational study comparing 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) suggested that the thione derivative would have a higher inhibition efficiency. gsconlinepress.com Experimental studies have also demonstrated the effectiveness of pyridinium-based cationic surfactants as corrosion inhibitors for mild steel in acidic chloride media. mdpi.com These surfactants adsorb onto the metal surface, following the Langmuir adsorption isotherm, and exhibit a mixed-type inhibition mechanism. mdpi.com
The development of supramolecular compounds containing pyridazine-like ligands is another area of exploration for corrosion inhibition. These materials can form protective layers on metal surfaces, with their porous and crystalline nature facilitating adsorption. rsc.org
While the direct application of Pyridazine-3-sulfinic acid as a corrosion inhibitor or in sensors is not detailed in the provided search results, the established properties of related pyridazine compounds suggest its potential for investigation in these areas of materials science. The sulfinic acid group could potentially enhance the adsorption characteristics on metal surfaces, making it a candidate for further study as a corrosion inhibitor.
Future Perspectives and Emerging Research Avenues for Pyridazine 3 Sulfinic Acid
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of pyridazine-3-sulfinic acid is not yet well-established in the chemical literature, presenting a significant opportunity for innovation in synthetic methodology. Current approaches to analogous compounds, such as pyridine-3-sulfonic acid, often involve multi-step processes that may include diazotization of aminopyridines or oxidation of precursor molecules like 3-chloro-pyridine-N-oxide. researchgate.netgoogle.com Future research is anticipated to focus on more direct and efficient routes.
Emerging strategies could include:
Electrochemical Synthesis: Green chemistry principles are driving the adoption of electrochemical methods. A promising avenue involves the electrochemical oxidation of 1,2-dihydropyridazine-3,6-dione, which generates a reactive intermediate. researchgate.net This intermediate could potentially undergo a Michael-type addition reaction with a suitable sulfur-based nucleophile to yield the target sulfinic acid derivative in a one-pot, environmentally friendly process. researchgate.netbohrium.com
Direct C-H Sulfinylation: Advances in C-H activation and functionalization offer a direct route to introduce the sulfinic acid moiety onto a pre-formed pyridazine (B1198779) ring. This would bypass the need for precursor functionalization (e.g., halogenation or amination), thus improving atom economy and reducing synthetic steps.
Catalytic Approaches: The development of novel catalysts is crucial. For instance, amorphous carbon-supported sulfonic acid has proven effective in synthesizing complex heterocyclic systems. rsc.org Research into similar solid-acid catalysts or transition-metal catalysts could facilitate the efficient synthesis of sulfinate esters from sulfonyl hydrazides and alcohols, which could then be hydrolyzed to the desired sulfinic acid. rsc.org
A comparative table of potential synthetic strategies is outlined below.
Table 1: Potential Synthetic Strategies for Pyridazine-3-sulfinic Acid
| Strategy | Potential Precursor | Key Reagents/Conditions | Rationale/Analogous Reaction |
|---|---|---|---|
| Electrochemical Synthesis | 1,2-Dihydropyridazine-3,6-dione | Arylsulfinic acids, Carbon electrode | Based on the established EC mechanism for creating sulfonamides from this precursor. researchgate.net |
| C-H Functionalization | Pyridazine | Transition metal catalyst, SO₂ source | Direct functionalization is a highly efficient, modern approach to forming C-S bonds. |
| From Sulfonyl Chlorides | Pyridine-3-sulfonyl chloride | Reduction | Hydrolysis of sulfonyl chlorides is a known route to sulfonic acids, and controlled reduction could potentially yield sulfinic acids. tandfonline.com |
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
The reactivity of pyridazine-3-sulfinic acid is expected to be rich and multifaceted, stemming from the interplay between the electron-deficient pyridazine ring and the versatile sulfinic acid group. The pyridazine core is known to be π-deficient, which influences its reactivity towards nucleophiles. researchgate.net
Key areas for future investigation include:
Transformations of the Sulfinic Acid Group: Sulfinic acids are valuable synthetic intermediates. They can be readily oxidized to the corresponding sulfonic acids or reduced to thiols. More importantly, they are precursors to sulfones and sulfonamides, a class of compounds with significant pharmaceutical importance. rsc.org Research into the condensation of pyridazine-3-sulfinic acid with various amines to form novel sulfonamides is a particularly promising avenue. bohrium.com
Reactivity as a Radical Precursor: Sulfinic acids can participate in hydrogen atom transfer (HAT) reactions, acting as precursors for sulfonyl radicals under specific conditions. rsc.org Exploring the photolytic or chemical generation of the pyridazine-3-sulfonyl radical could unlock novel chemical transformations and provide access to complex molecules.
Influence of the Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring can act as ligands for metal catalysts, potentially modulating the reactivity at the C-S bond or elsewhere on the ring. researchgate.net This could lead to the discovery of unprecedented, metal-catalyzed cross-coupling reactions where the substrate itself acts as an internal ligand. Unlike pyridine (B92270), which typically undergoes nucleophilic attack at positions 2 and 4, the reactivity pattern of substituted pyridazines can be complex and warrants detailed mechanistic study. wikipedia.orgwur.nl
Innovation in Advanced Functional Materials and Supramolecular Assemblies
Heterocyclic compounds are foundational to the design of advanced organic functional materials. mdpi.com Pyridazine-3-sulfinic acid, with its combination of a polar, ionizable sulfinic acid group and a coordinating pyridazine ring, is a prime candidate for creating novel materials.
Future research directions are likely to include:
Metal-Organic Frameworks (MOFs): Pyridine-sulfonic acids have been successfully used as organic linkers to construct MOFs. By analogy, pyridazine-3-sulfinic acid could serve as a novel linker, with the pyridazine nitrogens and the sulfinate oxygen atoms acting as multiple coordination points for metal ions. The resulting MOFs could exhibit interesting properties for gas storage, catalysis, or sensing.
Perovskite Solar Cells: Additives are crucial for enhancing the performance and stability of perovskite solar cells. Recently, 5-bromopyridine-3-sulfonic acid was used to passivate defects and improve film quality in perovskite devices. acs.org The sulfonic acid group formed bonds with uncoordinated Pb²⁺ and FA⁺ ions, while the pyridine nitrogen also coordinated with lead. acs.org Pyridazine-3-sulfinic acid offers a similar bifunctional character and could be explored as a novel additive to enhance the efficiency and longevity of next-generation solar cells.
Conducting Polymers and Dyes: The extended π-system of the pyridazine ring, when incorporated into larger conjugated polymers, could lead to materials with useful electronic or photoluminescent properties. The sulfinic acid group can enhance solubility and allow for further functionalization, making it a versatile building block for organic electronics and dye-sensitized solar cells.
Interdisciplinary Research at the Interface of Chemistry and Biological Sciences
The intersection of chemistry and biology is a major driver of modern scientific discovery. cas.cnbamu.ac.in The pyridazine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, cardiovascular, and anti-inflammatory properties. scholarsresearchlibrary.comtandfonline.comnih.gov
Emerging interdisciplinary research avenues include:
Medicinal Chemistry and Drug Discovery: Sulfonamides are a cornerstone of antibacterial therapy. The synthesis of a library of novel sulfonamides derived from pyridazine-3-sulfinic acid could yield compounds with potent antimicrobial activity. bohrium.com Furthermore, many pyridazinone derivatives are being investigated as anticancer agents, with some acting as kinase inhibitors. tandfonline.comnih.gov Combining the pyridazine core with the sulfonamide group could lead to dual-action drugs or compounds with novel mechanisms of action against cancer cell lines.
Chemical Biology Probes: The pyridazine-3-sulfinic acid moiety could be incorporated into larger molecules to serve as a chemical probe. For example, its ability to bind metal ions could be harnessed to develop sensors for specific metal cations in biological systems.
Agrochemicals: Pyridazine derivatives have also found applications in agriculture as herbicides and plant growth regulators. researchgate.netscholarsresearchlibrary.com The unique properties of pyridazine-3-sulfinic acid could be leveraged to develop new, more effective, and environmentally benign agrochemicals.
The exploration of pyridazine-3-sulfinic acid is still in its infancy, but the potential for discovery is vast. Future research into its synthesis, reactivity, and application promises to yield not only fundamental chemical knowledge but also innovative solutions in materials science, medicine, and beyond.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,2-Dihydropyridazine-3,6-dione |
| 3-Halopyridazine |
| 5-bromopyridine-3-sulfonic acid |
| Pyridazine |
| Pyridazine-3-sulfinic acid |
| Pyridine-3-sulfonic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
